

Solubility of 3-Amino-4-methoxybenzenesulfonyl fluoride in common lab solvents

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Compound of Interest

Compound Name: 3-Amino-4-methoxybenzenesulfonyl fluoride

Cat. No.: B1585407

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An In-depth Technical Guide to the Solubility of **3-Amino-4-methoxybenzenesulfonyl fluoride**

Introduction: The Foundational Importance of Solubility

In the landscape of modern drug discovery and chemical synthesis, understanding the solubility of a molecule is not merely a preliminary step but a cornerstone of successful development. **3-Amino-4-methoxybenzenesulfonyl fluoride** (CAS RN: 498-74-8), a key building block in the synthesis of novel pharmaceutical agents and chemical probes, presents a unique structural profile that dictates its behavior in various solvent systems.^{[1][2][3]} Its utility in reaction chemistry, formulation, purification, and analytical characterization is fundamentally governed by its solubility.

This guide provides a comprehensive analysis of the solubility of **3-Amino-4-methoxybenzenesulfonyl fluoride**. Moving beyond a simple data sheet, we will explore the theoretical underpinnings of its solubility based on its molecular structure, present robust, field-proven protocols for its experimental determination, and offer predictive insights for its behavior in common laboratory solvents. This document is intended for researchers, chemists, and formulation scientists who require a deep, practical understanding of this compound's physicochemical properties to accelerate their research and development efforts.

Physicochemical Profile of 3-Amino-4-methoxybenzenesulfonyl fluoride

A molecule's solubility is intrinsically linked to its physical and chemical properties. The key characteristics of **3-Amino-4-methoxybenzenesulfonyl fluoride** are summarized below.

Property	Value	Source(s)
CAS Registry Number	498-74-8	[1][2]
Molecular Formula	C ₇ H ₈ FNO ₃ S	[1][2]
Molecular Weight	205.21 g/mol	[1][2]
Appearance	Solid, Beige	[4]
Melting Point	60-63 °C	[1]
Canonical SMILES	O=S(=O) (F)C1=CC=C(OC)C(N)=C1	[1]
InChI Key	SESLQGPHIQXYGF- UHFFFAOYSA-N	[1]

Theoretical Solubility Analysis: A "Like Dissolves Like" Perspective

The golden rule of solubility, "like dissolves like," provides a powerful framework for predicting the behavior of a solute in a solvent.[5][6][7] This principle is based on the idea that solubility is favored when the intermolecular forces of the solute and solvent are similar.[5] An analysis of the structure of **3-Amino-4-methoxybenzenesulfonyl fluoride** reveals a molecule with distinct polar and nonpolar regions, making its solubility highly dependent on the chosen solvent.

- Polar Features: The molecule possesses several polar functional groups that can engage in strong intermolecular interactions.
 - Amino Group (-NH₂): This primary amine can act as both a hydrogen bond donor and acceptor, promoting interaction with polar protic solvents like water and alcohols. It also

imparts basic character, suggesting enhanced solubility in acidic solutions.

- Methoxy Group (-OCH₃): The ether oxygen can act as a hydrogen bond acceptor.
- Sulfonyl Fluoride Group (-SO₂F): This is a highly polar, strongly electron-withdrawing group. The oxygen atoms are potent hydrogen bond acceptors, contributing significantly to the molecule's overall polarity.
- Nonpolar Features:
 - Benzene Ring: The aromatic ring is the primary nonpolar (hydrophobic) component of the molecule. Its presence tends to decrease solubility in highly polar solvents like water and increase solubility in solvents with some nonpolar character.[8]

Predicted Solubility Profile: Based on this structural analysis, we can predict the following:

- High Solubility is expected in polar aprotic solvents such as Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), and Acetone. These solvents have strong dipoles that can effectively solvate the polar regions of the molecule.[5]
- High Solubility is also predicted in acidic aqueous solutions (e.g., 5% HCl). The basic amino group will be protonated to form a highly polar ammonium salt (R-NH₃⁺), which is readily solvated by water.[9]
- Moderate to Good Solubility is anticipated in polar protic solvents like ethanol and methanol. These alcohols offer a balance, with their hydroxyl groups interacting with the polar functionalities and their alkyl chains interacting with the benzene ring.[5][8]
- Low Solubility is expected in water. While the molecule has hydrogen bonding capabilities, the hydrophobic benzene ring is significant enough to limit its solubility in a purely aqueous environment.[8]
- Very Low to Insoluble behavior is predicted for nonpolar solvents like hexane, cyclohexane, and toluene. The strong intermolecular forces between the polar solute molecules are not overcome by the weak van der Waals forces offered by these solvents.[5][8]

Quantitative Experimental Protocol: Equilibrium Shake-Flask Method

Theoretical predictions must be validated by empirical data. The equilibrium shake-flask method is a gold-standard technique for determining the thermodynamic solubility of a compound. This protocol is a self-validating system because the use of excess solid ensures that equilibrium is reached, providing a true measure of saturation solubility.

Objective: To determine the saturation concentration of **3-Amino-4-methoxybenzenesulfonyl fluoride** in a selection of solvents at a controlled temperature (e.g., 25 °C).

Materials:

- **3-Amino-4-methoxybenzenesulfonyl fluoride** (purity >95%)
- Selected solvents (e.g., Water, Ethanol, Methanol, Acetone, Acetonitrile, DMSO, Dichloromethane, Toluene, Hexane)
- Analytical balance
- 2-4 mL glass vials with PTFE-lined screw caps
- Constant temperature orbital shaker or rotator
- 0.22 µm syringe filters (ensure compatibility with the solvent)
- Syringes
- Calibrated pipettes and volumetric flasks
- High-Performance Liquid Chromatography with a UV detector (HPLC-UV) or a UV-Vis Spectrophotometer

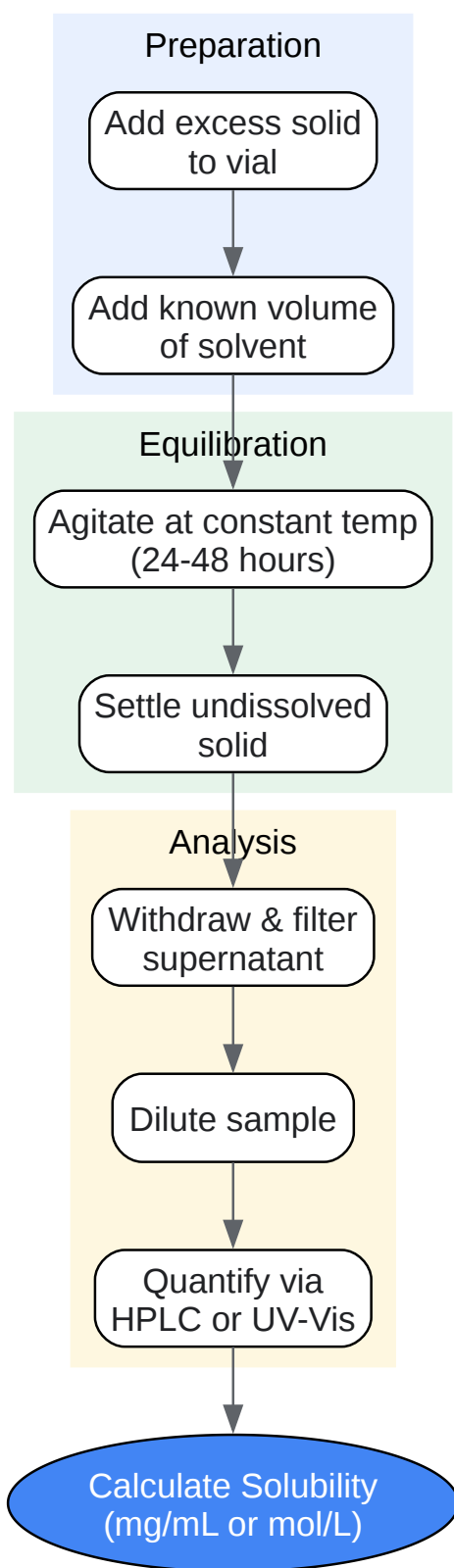
Step-by-Step Methodology:

- Preparation of Stock Standards: Accurately prepare a stock solution of the compound in a solvent in which it is freely soluble (e.g., acetonitrile or DMSO). From this, create a series of

calibration standards through serial dilution to construct a calibration curve.

- **Sample Preparation:** Add an excess amount of solid **3-Amino-4-methoxybenzenesulfonyl fluoride** to a vial (e.g., 5-10 mg). The solid should be visibly present in excess throughout the experiment.
- **Solvent Addition:** Accurately add a known volume of the test solvent (e.g., 1.0 mL) to the vial.
- **Equilibration:** Securely cap the vials and place them in the constant temperature shaker set to 25 °C. Agitate the samples for 24 to 48 hours. This duration is typically sufficient to ensure equilibrium is reached between the dissolved and undissolved solid.
- **Phase Separation:** After equilibration, remove the vials and allow them to stand at the same constant temperature for at least 2 hours to allow the excess solid to settle.
- **Sampling and Filtration:** Carefully withdraw an aliquot of the supernatant using a syringe. Immediately pass the solution through a 0.22 µm syringe filter into a clean vial. This step is critical to remove all undissolved microparticulates.
- **Dilution:** Accurately dilute the clear, filtered sample with a suitable mobile phase or solvent to a concentration that falls within the linear range of the analytical calibration curve.
- **Quantification:** Analyze the diluted sample using a validated HPLC-UV or UV-Vis method. Determine the concentration by comparing the instrument response to the calibration curve.
- **Calculation:** Calculate the solubility using the following formula, accounting for the dilution factor: $\text{Solubility (mg/mL)} = \text{Concentration from Curve (mg/mL)} \times \text{Dilution Factor}$

Experimental Workflow for Solubility Determination



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Caption: Workflow for the equilibrium shake-flask solubility method.

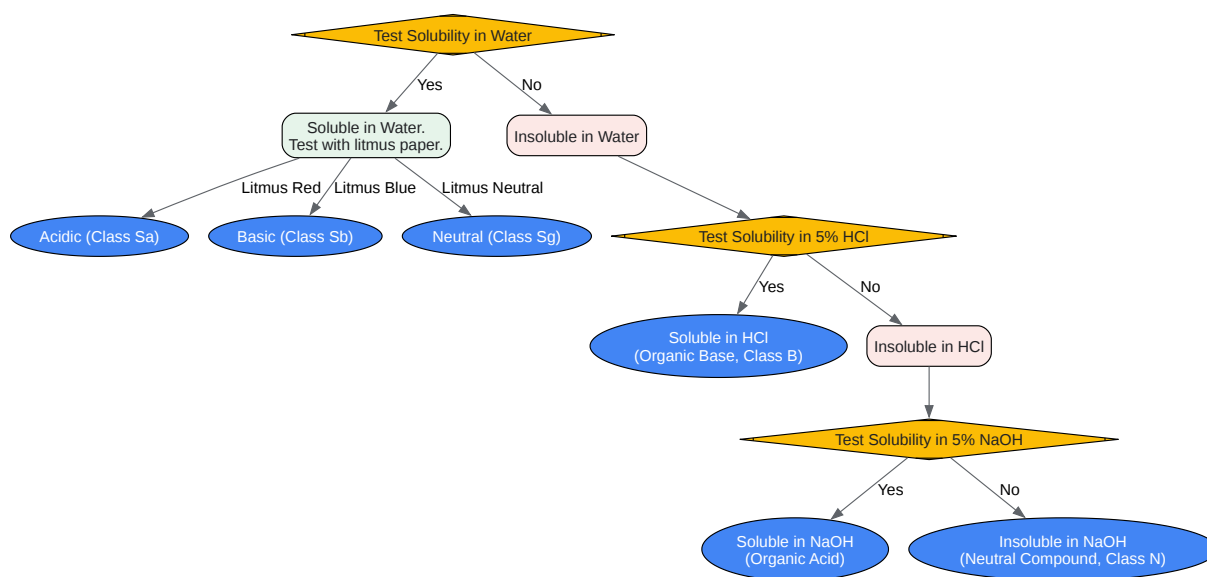
Qualitative Solubility Classification Scheme

For rapid screening or when an exact quantitative value is not required, a qualitative assessment can be highly informative. This approach systematically classifies the compound's solubility based on simple visual observation.^[9]^[10]

Procedure:

- Place approximately 10 mg of **3-Amino-4-methoxybenzenesulfonyl fluoride** into a small test tube.
- Add the chosen solvent dropwise, up to a total of 1 mL, vortexing or shaking vigorously for at least 30 seconds after each addition.
- Observe for complete dissolution.
- If the compound does not dissolve in 1 mL of the neutral solvent, repeat the test in separate test tubes using 1 mL of 5% aqueous HCl and 1 mL of 5% aqueous NaOH to assess pH-dependent solubility.^[10]

Logical Flow for Qualitative Solubility Testing



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Caption: Decision tree for classifying organic compound solubility.

Summary of Predicted Solubility and Safety Information

The following table synthesizes the theoretical predictions into a practical guide for laboratory use.

Solvent Class	Solvent Example	Predicted Solubility	Rationale
Nonpolar	Hexane, Toluene	Very Low / Insoluble	Poor interaction between nonpolar solvent and the compound's polar functional groups.[8]
Polar Aprotic	DMSO, DMF, Acetone	High	Strong dipole-dipole interactions effectively solvate the polar molecule.[5]
Polar Protic (Alcohols)	Ethanol, Methanol	Moderate to High	A good balance of polar (H-bonding) and nonpolar (alkyl) interactions.[5]
Polar Protic (Aqueous)	Water	Low	Solubility is limited by the hydrophobic benzene ring despite H-bonding capabilities.[8]
Aqueous Acid (5% HCl)	Water + HCl	High	Protonation of the basic amino group forms a highly soluble ammonium salt.
Aqueous Base (5% NaOH)	Water + NaOH	Low	The compound lacks an acidic proton, so solubility is expected to be similar to that in neutral water.

Safety & Handling: **3-Amino-4-methoxybenzenesulfonyl fluoride** is a corrosive substance that requires careful handling.[4][11]

- Signal Word: Danger[11]
- Hazard Statements: H314 - Causes severe skin burns and eye damage.[4][11] H318 - Causes serious eye damage.[11]
- Precautionary Measures: Always handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[4][11] Avoid breathing dust. Wash hands thoroughly after handling. [11] In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[4][11]

Conclusion

3-Amino-4-methoxybenzenesulfonyl fluoride is a polar molecule whose solubility is dictated by the interplay of its amine, methoxy, and sulfonyl fluoride groups with its aromatic core. It is predicted to be highly soluble in polar aprotic solvents (DMSO, DMF) and acidic aqueous solutions. Its solubility is expected to be moderate in alcohols and low in water and nonpolar hydrocarbon solvents. The experimental protocols provided in this guide offer robust methods for quantitatively determining and qualitatively assessing its solubility, enabling researchers to make informed decisions for reaction setup, product purification, and formulation development. Adherence to strict safety protocols is mandatory when handling this corrosive compound.

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